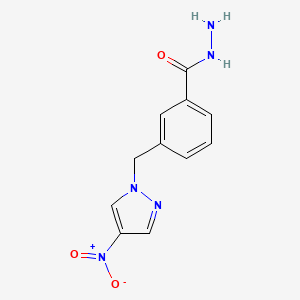

3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide

CAS No.: 387345-01-9

Cat. No.: VC5087585

Molecular Formula: C11H11N5O3

Molecular Weight: 261.241

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 387345-01-9 |

|---|---|

| Molecular Formula | C11H11N5O3 |

| Molecular Weight | 261.241 |

| IUPAC Name | 3-[(4-nitropyrazol-1-yl)methyl]benzohydrazide |

| Standard InChI | InChI=1S/C11H11N5O3/c12-14-11(17)9-3-1-2-8(4-9)6-15-7-10(5-13-15)16(18)19/h1-5,7H,6,12H2,(H,14,17) |

| Standard InChI Key | VRGDKIGHLFVTIU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C=N2)[N+](=O)[O-] |

Introduction

Synthesis and Preparation

The synthesis of benzohydrazides typically involves the reaction of benzoic acid derivatives with hydrazine or its derivatives. For compounds like 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide, the process might involve multiple steps, including the formation of the pyrazolylmethyl group and its subsequent attachment to the benzohydrazide backbone.

Biological and Chemical Applications

Benzohydrazides are explored for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties. The presence of a nitro group can enhance certain biological activities due to its ability to participate in redox reactions or interact with biological targets.

Research Findings and Challenges

While specific research findings on 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide are not available, related compounds have shown promise in various applications. For instance, modifications to the pyrazolyl ring can significantly affect the compound's solubility, stability, and biological efficacy. Challenges in the field include optimizing synthesis routes, improving solubility, and understanding the structure-activity relationships of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume